1-(methylsulfonyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiadiazole ring, and sulfonyl and methylthio functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiadiazole ring separately. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include methylsulfonyl chloride, thiourea, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved purification techniques, and scalable reaction conditions. The exact methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols.
Scientific Research Applications
1-(methylsulfonyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide
- 1-[(4-Methylsulfonyl)naphth-1-yl]piperidine-4-carboxamide
Uniqueness
1-(methylsulfonyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of both the thiadiazole and piperidine rings, as well as the combination of sulfonyl and methylthio functional groups. This unique structure contributes to its diverse range of applications and potential biological activities.
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S3/c1-18-10-13-12-9(19-10)11-8(15)7-3-5-14(6-4-7)20(2,16)17/h7H,3-6H2,1-2H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYNRYRYTFRQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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